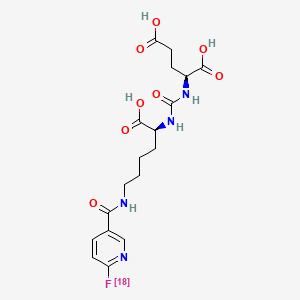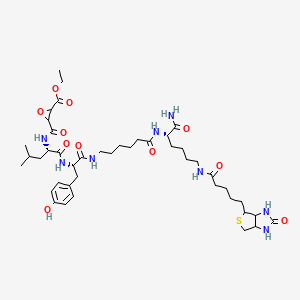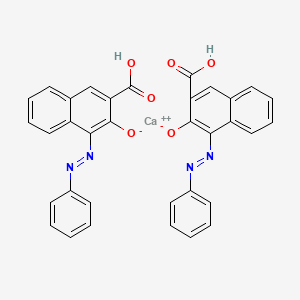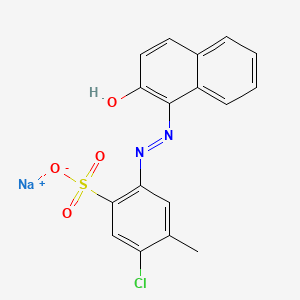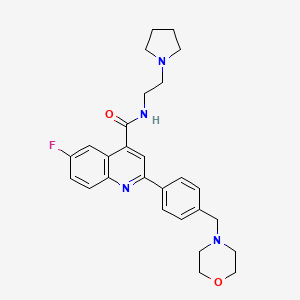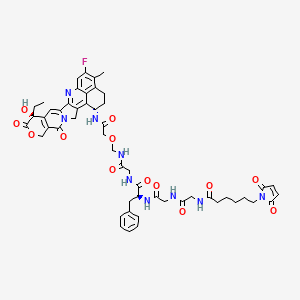
Deruxtecan
Vue d'ensemble
Description
Deruxtecan est un composé chimique et un dérivé de l'exatecan qui agit comme un inhibiteur de la topoisomérase I . Il est couramment utilisé dans les conjugués anticorps-médicaments, tels que le trastuzumab this compound, pour le traitement de divers cancers, notamment le cancer du sein et l'adénocarcinome gastrique ou gastro-oesophagien .
Applications De Recherche Scientifique
Deruxtecan has a wide range of scientific research applications, particularly in the field of oncology. It is used in the development of antibody-drug conjugates for the treatment of breast cancer, gastric cancer, and non-small cell lung cancer . The compound has shown significant efficacy in improving progression-free survival and overall survival in patients with HER2-positive and HER2-low breast cancer . Additionally, this compound is being investigated for its potential use in other types of cancer, including hormone receptor-positive, HER2-negative breast cancer .
Mécanisme D'action
Deruxtecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication . The compound is linked to a monoclonal antibody that targets specific cancer cells, such as those expressing the HER2 receptor . Upon binding to the target cells, the antibody-drug conjugate is internalized, and this compound is released inside the cells. The released this compound causes DNA damage and cell death, leading to the destruction of targeted tumor cells and neighboring cells in the tumor microenvironment .
Safety and Hazards
The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .
Orientations Futures
Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of this compound remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .
Analyse Biochimique
Biochemical Properties
Deruxtecan plays a crucial role in biochemical reactions by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription, as it alleviates the torsional strain generated ahead of the replication fork by inducing transient single-strand breaks in the DNA. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks, leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. In HER2-positive breast cancer cells, this compound disrupts cell signaling pathways, including the HER2 signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis . Furthermore, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to metabolic stress and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, which stabilizes the complex and prevents the re-ligation of the single-strand breaks induced by topoisomerase I. This results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis . This compound also inhibits the activity of DNA repair enzymes, such as PARP, further enhancing its cytotoxic effects . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell cycle arrest, leading to apoptosis within a few hours of treatment . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable in vitro and in vivo, maintaining its cytotoxic effects over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces moderate DNA damage and cell cycle arrest, leading to reduced tumor growth . At high doses, this compound can cause significant DNA damage and apoptosis, resulting in substantial tumor regression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while higher doses can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a topoisomerase I inhibitor. It interacts with enzymes involved in DNA replication and repair, such as topoisomerase I and PARP . This compound also affects metabolic flux by altering the expression of genes involved in glycolysis, oxidative phosphorylation, and lipid metabolism, leading to metabolic stress and cell death . Additionally, this compound can influence metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via receptor-mediated endocytosis, particularly in HER2-positive cancer cells . Once inside the cell, this compound is released from the antibody-drug conjugate and distributed to different cellular compartments, including the nucleus, where it exerts its cytotoxic effects . This compound can also interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with topoisomerase I and induces DNA damage . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific compartments or organelles within the cell . The localization of this compound in the nucleus is essential for its ability to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Méthodes De Préparation
Deruxtecan est synthétisé par une série de réactions chimiques impliquant le couplage d'un dérivé du DX-8951 (DXd) avec un lieur peptidique maléimide-GGFG . La préparation implique l'utilisation de solvants comme le diméthylsulfoxyde (DMSO), le polyéthylène glycol (PEG300) et le Tween 80 . La production industrielle du this compound implique des processus de reconstitution et de dilution, assurant que le composé est préparé dans des conditions stériles .
Analyse Des Réactions Chimiques
Deruxtecan subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des solvants comme le DMSO et le PEG300 . Les principaux produits formés à partir de ces réactions sont des dérivés de l'exatecan, qui sont ensuite liés à des anticorps monoclonaux pour former des conjugués anticorps-médicaments .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Il est utilisé dans le développement de conjugués anticorps-médicaments pour le traitement du cancer du sein, du cancer gastrique et du cancer du poumon non à petites cellules . Le composé a montré une efficacité significative pour améliorer la survie sans progression et la survie globale chez les patients atteints d'un cancer du sein HER2-positif et HER2-faible . De plus, le this compound est étudié pour son utilisation potentielle dans d'autres types de cancer, notamment le cancer du sein positif aux récepteurs hormonaux, négatif au HER2 .
Mécanisme d'action
This compound exerce ses effets en inhibant la topoisomérase I, une enzyme impliquée dans la réplication de l'ADN . Le composé est lié à un anticorps monoclonal qui cible des cellules cancéreuses spécifiques, telles que celles qui expriment le récepteur HER2 . Après liaison aux cellules cibles, le conjugué anticorps-médicament est internalisé et le this compound est libéré à l'intérieur des cellules. Le this compound libéré provoque des dommages à l'ADN et la mort cellulaire, conduisant à la destruction des cellules tumorales ciblées et des cellules voisines dans le microenvironnement tumoral .
Comparaison Avec Des Composés Similaires
Deruxtecan est souvent comparé à d'autres inhibiteurs de la topoisomérase I et conjugués anticorps-médicaments. Des composés similaires comprennent le trastuzumab emtansine et d'autres dérivés de l'exatecan . Comparé à ces composés, le this compound a montré une efficacité supérieure pour améliorer la survie sans progression et la survie globale chez les patients atteints d'un cancer du sein métastatique HER2-positif . Son mécanisme d'action unique et sa capacité à cibler des cellules cancéreuses spécifiques en font un ajout précieux à l'arsenal des thérapies anticancéreuses .
Propriétés
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-13-7 | |
| Record name | Deruxtecan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)


